3-Chloro-2-(difluoromethoxy)aniline CAS number and properties
3-Chloro-2-(difluoromethoxy)aniline CAS number and properties
3-Chloro-2-(difluoromethoxy)aniline (CAS: 288312-62-9): A Critical Building Block in Next-Generation EGFR Inhibitor Development
Executive Summary
In the landscape of modern oncology and targeted drug discovery, the precise engineering of small-molecule inhibitors relies heavily on specialized chemical building blocks. 3-Chloro-2-(difluoromethoxy)aniline is a highly functionalized, fluorinated aromatic amine that has emerged as a critical intermediate in the synthesis of advanced kinase inhibitors[1]. By incorporating both a halogen bond donor (chlorine) and a metabolically robust bioisostere (difluoromethoxy), this compound provides a unique steric and electronic profile. It is currently utilized in the development of 4H-pyrrolo[3,2-c]pyridin-4-one derivatives, which are designed to overcome notorious resistance mechanisms in non-small cell lung cancer (NSCLC), specifically Epidermal Growth Factor Receptor (EGFR) exon 20 insertion mutations[2].
Physicochemical Profiling
The foundational data required for handling, analyzing, and scaling reactions involving 3-Chloro-2-(difluoromethoxy)aniline is summarized below.
| Property | Value |
| Chemical Name | 3-Chloro-2-(difluoromethoxy)aniline |
| CAS Number | 288312-62-9[3] |
| Molecular Formula | C₇H₆ClF₂NO[3] |
| Molecular Weight | 193.58 g/mol [4] |
| Typical Purity | ≥97% (Analytical / Synthesis Grade)[3] |
| InChI Key | TWSBDOQDAMYDDC-UHFFFAOYSA-N[5] |
| Structural Features | Ortho-difluoromethoxy, meta-chloro substituted primary aniline |
Mechanistic Rationale in Drug Design
The selection of 3-chloro-2-(difluoromethoxy)aniline over its non-fluorinated or non-halogenated counterparts is driven by strict structure-activity relationship (SAR) requirements in medicinal chemistry:
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The Difluoromethoxy Bioisostere: The -OCF₂H group acts as a lipophilic bioisostere for a standard methoxy (-OCH₃) group. The strong electron-withdrawing nature of the fluorine atoms significantly strengthens the adjacent C-H bond. This structural modification renders the moiety highly resistant to cytochrome P450-mediated oxidative metabolism (specifically O-demethylation), thereby extending the pharmacokinetic half-life of the resulting drug.
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Steric and Halogen Bonding: The chlorine atom at the 3-position provides specific steric bulk that forces the resulting inhibitor into a distinct conformational geometry. This allows the drug to perfectly occupy the hydrophobic pockets of mutant kinases while maintaining high selectivity over wild-type proteins[6].
Application in Oncology: Overcoming Mutant EGFR
Mutations in EGFR, particularly exon 20 insertions (e.g., D770_N771insSVD), alter the conformation of the kinase ATP-binding pocket. These mutations are highly resistant to approved first-, second-, and third-generation EGFR inhibitors like erlotinib, afatinib, and osimertinib, leaving patients with few treatment options beyond standard chemotherapy[2].
Recent patent literature highlights the use of 3-chloro-2-(difluoromethoxy)aniline to synthesize 4H-pyrrolo[3,2-c]pyridin-4-one derivatives. The aniline nitrogen is converted into an active linkage (such as a urea or thiourea), allowing the functionalized aromatic ring to penetrate the sterically restricted mutant ATP pocket. These compounds demonstrate sub-nanomolar potency (IC₅₀ < 5 nM) against exon 20 insertions while maintaining a >5-fold selectivity window against wild-type EGFR[2].
Mechanism of mutant EGFR inhibition by 3-Chloro-2-(difluoromethoxy)aniline derivatives.
Chemical Synthesis & Experimental Protocols
The synthesis of 3-chloro-2-(difluoromethoxy)aniline requires precise chemoselectivity to preserve both the aryl-chloride bond and the delicate difluoromethoxy ether. The following protocols outline a self-validating, two-step synthesis from commercially available 3-chloro-2-nitrophenol[7], followed by its downstream conversion into an isothiocyanate precursor[8].
Protocol 1: Synthesis of 3-Chloro-2-(difluoromethoxy)aniline
Step A: Difluoromethylation
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Reaction Setup: In a dry, round-bottom flask under nitrogen, dissolve 3-chloro-2-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and sodium chlorodifluoroacetate (ClCF₂COONa, 2.0 eq).
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Thermal Activation: Heat the mixture to 100°C for 4-6 hours.
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Causality: Heating sodium chlorodifluoroacetate induces thermal decarboxylation, generating highly reactive difluorocarbene (:CF₂) in situ. The basic K₂CO₃ deprotonates the phenol, allowing the resulting phenoxide to rapidly trap the difluorocarbene, forming the difluoromethoxy ether.
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Validation & Workup: Monitor by TLC (Hexane:EtOAc 4:1). Once the bright yellow phenol spot disappears, cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF. Concentrate to yield 1-chloro-2-(difluoromethoxy)-3-nitrobenzene.
Step B: Chemoselective Nitro Reduction
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Reaction Setup: Suspend the nitro intermediate (1.0 eq) in a mixture of Ethanol and Water (3:1 v/v). Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).
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Reduction: Heat the mixture to 80°C for 2 hours under vigorous stirring.
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Causality: Standard catalytic hydrogenation (H₂ with Pd/C) is strictly avoided here. Palladium readily inserts into the activated aryl-chloride bond, causing unwanted hydrodehalogenation. The Béchamp reduction (Fe/NH₄Cl) provides a mild, chemoselective single-electron transfer process that reduces the nitro group to a primary amine while leaving the carbon-chlorine bond completely intact.
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Validation & Workup: The reaction is complete when LC-MS shows the mass shift from the nitro to the amine. Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with dichloromethane, dry over Na₂SO₄, and evaporate to yield the target 3-Chloro-2-(difluoromethoxy)aniline .
Protocol 2: Downstream Conversion to Isothiocyanate Precursor
For incorporation into EGFR inhibitors, the aniline is often converted into an isothiocyanate[8].
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Biphasic Setup: Dissolve 3-chloro-2-(difluoromethoxy)aniline in Dichloromethane (DCM). Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).
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Reagent Addition: Cool to 0°C and slowly add thiophosgene (1.2 eq) dropwise.
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Causality: The biphasic DCM/aqueous NaHCO₃ system acts as a self-regulating buffer. As thiophosgene reacts with the amine, it generates hydrochloric acid (HCl). The aqueous NaHCO₃ immediately neutralizes this acid, preventing the protonation of unreacted aniline (which would halt the reaction) and driving the conversion to 100%.
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Isolation: Separate the organic layer, dry, and concentrate to yield the isothiocyanate, ready for coupling with complex heterocyclic cores.
Synthesis workflow of 3-Chloro-2-(difluoromethoxy)aniline and its downstream conversion.
References
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Aromsyn Co.,Ltd. "288312-62-9 | 3-Chloro-2-(difluoromethoxy)aniline". [3]
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Sigma-Aldrich. "3-Chloro-2-(difluoromethoxy)aniline | 288312-62-9". [1][4]
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CymitQuimica. "3-Chloro-2-(difluoromethoxy)aniline". [5]
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Google Patents. "US Patent Application - Process for the preparation of compounds of general formula 2". [8]
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Google Patents. "WO2019081486A1 - 4H-PYRROLO[3,2-C] PYRIDIN-4-ONE DERIVATIVES". [2][9]
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Google Patents. "WO2020216774A1 - 4h-pyrrolo[3,2-c]pyridin-4-one derivatives".[6][10]
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ChemicalBook. "3-CHLORO-2-NITROPHENOL | 17802-02-7".[7]
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